molecular formula C16H11ClN2 B3034171 1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile CAS No. 1418761-30-4

1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile

Cat. No.: B3034171
CAS No.: 1418761-30-4
M. Wt: 266.72 g/mol
InChI Key: SBABNCVIRJFLMN-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile is a useful research compound. Its molecular formula is C16H11ClN2 and its molecular weight is 266.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs)

    A practical synthesis of 3-((1S, 2S)-2-dimethylaminomethylcyclopropyl)-1H-indole-5-carbonitrile hydrochloride, a selective serotonin reuptake inhibitor, has been described. This synthesis highlights an enantioselective Simmons−Smith cyclopropanation process, demonstrating its use in SSRI production (Anthes et al., 2008).

  • Continuous Flow Process for Pharmaceutical Synthesis

    A continuous flow process for reductive deoxygenation of ω-Chloroketone in the synthesis of Vilazodone was developed, showcasing a method for synthesizing indole derivatives more efficiently and safely (Karadeolian et al., 2018).

Chemical and Material Science

  • Polysubstituted Indole-2-Carbonitriles Synthesis

    A process for preparing polysubstituted indole-2-carbonitriles through cross-coupling reactions was explored. This approach studied the reactivity of indole derivatives, indicating their utility in diverse chemical synthesis (Hrizi et al., 2021).

  • Synthesis of Novel Indole Derivatives

    Research on the synthesis of new highly functionalized indole derivatives, such as 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, has been conducted. These compounds have potential applications in material science and medicinal chemistry (Petrova et al., 2023).

Biological and Pharmaceutical Research

  • Potential in Anticancer Therapy

    The synthesis of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds showed potent anticancer activities against human colon and lung cancer, indicating their potential in cancer treatment (Radwan et al., 2020).

  • Progesterone Receptor Modulators

    Research on the design and synthesis of new pyrrole-oxindole progesterone receptor modulators, such as 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile, indicates their potential use in female healthcare (Fensome et al., 2008).

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2/c17-15-3-1-2-13(9-15)11-19-7-6-14-8-12(10-18)4-5-16(14)19/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBABNCVIRJFLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC3=C2C=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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